Product packaging for 1,2-Dichloro-3-ethoxybenzene(Cat. No.:)

1,2-Dichloro-3-ethoxybenzene

Cat. No.: B8498941
M. Wt: 191.05 g/mol
InChI Key: AZEDTVCUFIKLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Dichloro-3-ethoxybenzene (CAS 92514-07-3) is an aromatic organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol . This structure features an ethoxy group (-OCH2CH3) and two chlorine atoms arranged ortho to each other on a benzene ring, making it a versatile building block in synthetic organic chemistry . Researchers value this compound as a key intermediate for constructing more complex molecules, particularly in synthesizing specialized chemicals and functional materials . The distinct electronic and steric properties conferred by the chlorine substituents allow for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Simultaneously, the ethoxy group can act as a directing group in electrophilic aromatic substitution or be modified to other functionalities. This makes this compound highly valuable in methodological studies for developing new synthetic routes and in the preparation of compounds for applications in materials science and pharmaceutical research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O B8498941 1,2-Dichloro-3-ethoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8Cl2O

Molecular Weight

191.05 g/mol

IUPAC Name

1,2-dichloro-3-ethoxybenzene

InChI

InChI=1S/C8H8Cl2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3

InChI Key

AZEDTVCUFIKLGR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 1,2 Dichloro 3 Ethoxybenzene

Established Synthetic Routes and Reaction Conditions

Established methods for the synthesis of 1,2-dichloro-3-ethoxybenzene primarily rely on classical organic reactions, including alkoxylation to introduce the ether linkage and halogenation to install the chloro substituents. These routes often involve multi-step sequences starting from readily available precursors.

Alkoxylation Reactions for Ethoxy Group Introduction

A primary route for the introduction of the ethoxy group is through the Williamson ether synthesis. This method involves the reaction of a corresponding dichlorophenoxide with an ethylating agent. A plausible and direct precursor for this reaction is 2,3-dichlorophenol (B42519). The phenolic proton is first abstracted by a base to form the more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an ethyl halide, such as ethyl iodide or ethyl bromide.

The general reaction is as follows:

Williamson Ether Synthesis of this compound

Figure 1: Williamson Ether Synthesis of this compound from 2,3-Dichlorophenol.

Key parameters for this reaction include the choice of base and solvent. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the reaction.

Reactant 1 Reactant 2 Base Solvent Typical Conditions
2,3-DichlorophenolEthyl iodideK₂CO₃DMFRoom temperature to gentle heating
2,3-DichlorophenolEthyl bromideNaHTHF0 °C to room temperature

The data in this table is illustrative of typical conditions for Williamson ether synthesis and may not represent optimized conditions for this specific transformation.

Halogenation Strategies for Dichloro Substitution

An alternative synthetic strategy involves the direct halogenation of an ethoxybenzene precursor, such as 3-ethoxybenzene. The ethoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions. Therefore, direct chlorination of 3-ethoxybenzene would be expected to yield a mixture of chlorinated products, with substitution occurring at the positions ortho and para to the ethoxy group. Achieving the specific 1,2-dichloro substitution pattern would require careful control of reaction conditions and potentially the use of blocking groups or a multi-step strategy to direct the chlorination to the desired positions.

Electrophilic chlorination is typically carried out using a chlorinating agent such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Substrate Chlorinating Agent Catalyst Expected Major Products
3-EthoxybenzeneCl₂FeCl₃Mixture of ortho- and para-chlorinated isomers

This table illustrates the expected outcome based on directing group effects in electrophilic aromatic substitution.

Multi-step Reaction Sequences Involving Precursors

Given the directing effects of the substituents, a multi-step synthesis is often necessary to achieve the desired this compound isomer with high purity. The order of reactions is critical in determining the final substitution pattern. For instance, one could envision a synthesis starting from a precursor where the directing effects of the existing substituents facilitate the desired chlorination pattern.

A hypothetical multi-step synthesis could involve:

Starting with a precursor that allows for the regioselective introduction of the first chlorine atom.

Introduction of the ethoxy group.

A second chlorination step where the combined directing effects of the existing chloro and ethoxy groups favor the formation of the 1,2-dichloro isomer.

The specific details of such multi-step sequences, including the choice of starting materials and the order of functional group introduction, are crucial for a successful synthesis.

Novel and Evolving Synthetic Approaches

Modern organic synthesis has seen the development of powerful catalytic systems that offer milder reaction conditions and improved selectivity compared to traditional methods. These novel approaches are applicable to the synthesis of aromatic ethers like this compound.

Catalytic Systems in Aromatic Ether Synthesis

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-oxygen bonds in the synthesis of aryl ethers. The Ullmann condensation and the Buchwald-Hartwig amination are two prominent examples of such transformations that have been adapted for ether synthesis.

The Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol (B47542). In the context of synthesizing this compound, this could involve the reaction of 1,2,3-trichlorobenzene (B84244) with sodium ethoxide, where the copper catalyst facilitates the substitution of one of the chlorine atoms with the ethoxy group. Modern Ullmann-type reactions often employ copper(I) salts as catalysts, along with ligands to improve solubility and reactivity, allowing for milder reaction conditions.

A patent for the preparation of the related compound 2,3-dichloroanisole (B143163) from 1,2,3-trichlorobenzene and sodium methoxide (B1231860) suggests that this approach is viable for vicinally substituted chloroaromatics. The reaction is typically heated in an inert organic solvent. google.com

The Buchwald-Hartwig cross-coupling reaction is a palladium-catalyzed method for the formation of C-N and C-O bonds. While more commonly associated with amine synthesis, modifications of this reaction allow for the efficient synthesis of aryl ethers from aryl halides or triflates and alcohols. This reaction is known for its high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann reaction. The catalyst system typically consists of a palladium precursor and a bulky, electron-rich phosphine (B1218219) ligand.

Reaction Type Aryl Halide Alcohol/Alkoxide Catalyst System Typical Ligands
Ullmann-type1,2,3-TrichlorobenzeneSodium EthoxideCu(I) saltPhenanthroline, N,N-dimethylglycine
Buchwald-Hartwig1,2-Dichloro-3-iodobenzeneEthanol (B145695)Palladium PrecursorBulky phosphines (e.g., biarylphosphines)

This table provides a general overview of the components used in these transition metal-catalyzed reactions.

These modern catalytic methods offer promising alternatives to traditional synthetic routes, potentially providing higher yields and greater functional group compatibility for the synthesis of this compound.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative to traditional catalysis. While specific organocatalytic methods for the synthesis of this compound have not been reported, the principles can be applied to its potential synthetic precursors.

For a synthetic route starting from 2,3-dichlorophenol, an organocatalytic Williamson ether synthesis could be conceptualized. Traditional methods often rely on strong bases, but organocatalytic approaches could offer milder conditions. For instance, a phase-transfer catalyst, which is a type of organocatalyst, could facilitate the reaction between the sodium salt of 2,3-dichlorophenol and an ethylating agent like diethyl sulfate (B86663) in a biphasic system.

Alternatively, if the synthesis proceeds via the chlorination of 3-ethoxyphenol (B1664596), organocatalysis could play a role in directing the regioselectivity of the chlorination. Certain organocatalysts are known to activate substrates or reagents in a way that can influence where substituents are added to an aromatic ring. A theoretical organocatalytic system could involve a Lewis base catalyst that interacts with a chlorine source to deliver it to the specific ortho positions of the ethoxy group. The preparation of fluorinated poly(aryl thioethers) via an organocatalyzed nucleophilic aromatic substitution highlights the potential for such metal-free approaches in synthesizing halogenated aromatic compounds. nih.gov

Green Chemistry Principles in Synthesis Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net The application of these principles is crucial for developing sustainable synthetic routes to target molecules like this compound.

A key principle of green chemistry is the reduction or elimination of solvents, which often contribute significantly to chemical waste. nih.gov Reactions can be conducted without a solvent (neat) or in alternative media like water.

For the etherification of 2,3-dichlorophenol, a solvent-free approach could involve heating the phenol with an ethylating agent in the presence of a solid base catalyst. Mechanochemical methods, where mechanical force (e.g., ball milling) is used to induce reaction, represent another powerful solvent-free technique. researchgate.net These methods can lead to shorter reaction times, simpler workups, and the elimination of hazardous solvent waste.

The table below illustrates a conceptual comparison between a conventional and a solvent-free approach for a generic aromatic etherification.

FeatureConventional Synthesis (in Toluene)Solvent-Free Synthesis (Mechanochemical)
Solvent Toluene (volatile, toxic)None
Energy Input Heating (reflux)Mechanical grinding
Work-up Liquid-liquid extraction, solvent evaporationDirect filtration/extraction with minimal solvent
Waste Contaminated solvent, aqueous wasteMinimal, primarily inorganic salt by-product

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgwikipedia.org Reactions with high atom economy are inherently "greener" as they generate less waste.

Let's analyze the theoretical atom economy for the two plausible synthetic routes to this compound.

Route 1: Etherification of 2,3-dichlorophenol C₆H₄Cl₂O + C₂H₅Br + NaOH → C₈H₈Cl₂O + NaBr + H₂O

Molecular Weights:

2,3-dichlorophenol: 163.00 g/mol

Bromoethane: 108.97 g/mol

Sodium Hydroxide (B78521): 40.00 g/mol

this compound: 191.06 g/mol

Calculation:

Atom Economy = [FW of Product / (Sum of FWs of all Reactants)] x 100

Atom Economy = [191.06 / (163.00 + 108.97 + 40.00)] x 100 = 61.2%

Route 2: Chlorination of 3-ethoxyphenol C₈H₁₀O₂ + 2 Cl₂ → C₈H₈Cl₂O + 2 HCl

Molecular Weights:

3-ethoxyphenol: 138.16 g/mol

Chlorine (Cl₂): 70.90 g/mol

this compound: 191.06 g/mol

Calculation:

Atom Economy = [191.06 / (138.16 + 2 * 70.90)] x 100 = 68.3%

In this theoretical analysis, the chlorination route demonstrates a higher atom economy. Addition reactions, such as the direct addition of chlorine across a double bond if a suitable precursor were used, would offer even higher atom economy, approaching 100%. acs.orgrsc.org

The use of renewable feedstocks, typically derived from biomass, is a cornerstone of sustainable chemistry, aiming to reduce reliance on petrochemicals. rsc.org The aromatic core of this compound could potentially be derived from renewable sources. Lignin, a major component of wood, is the largest source of renewable aromatics on Earth. rsc.org

Research has demonstrated methods to convert biorenewable compounds like ferulic acid into catechol. uantwerpen.be Catechol (1,2-dihydroxybenzene) and resorcinol (B1680541) (1,3-dihydroxybenzene) are key platform chemicals that could serve as starting points for synthesizing the necessary precursors. taylorandfrancis.comscience.gov For example, resorcinol could be a precursor to 3-ethoxyphenol. While significant chemical modifications would be required, establishing synthetic pathways from biomass-derived platform chemicals to valuable chlorinated aromatics is a key goal in green chemistry. acs.org

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better temperature control, improved mixing, and easier scalability. youtube.commdpi.com These benefits are particularly relevant for potentially hazardous reactions like halogenations.

The chlorination of 3-ethoxyphenol using elemental chlorine (Cl₂) is a prime candidate for a flow chemistry process. Handling highly reactive and toxic gases like chlorine is significantly safer in a microreactor or flow setup, as only a small amount of the hazardous material is present in the reactor at any given time. rsc.orgrsc.orgresearchgate.net The superior heat exchange of flow reactors allows for precise control of the reaction temperature, minimizing the formation of over-chlorinated or isomeric by-products and improving selectivity. rsc.org

A conceptual flow synthesis setup is described in the table below.

StepDescriptionFlow Chemistry Advantage
1. Reagent Introduction A solution of 3-ethoxyphenol in a suitable solvent and a stream of chlorine gas are pumped separately into a micromixer.Precise stoichiometric control of reagents, safe handling of gaseous chlorine.
2. Reaction The mixed stream passes through a temperature-controlled reactor coil.Excellent heat transfer prevents hotspots and improves selectivity.
3. In-line Quenching The reaction stream is merged with a quenching agent (e.g., sodium thiosulfate (B1220275) solution) to neutralize excess chlorine.Immediate quenching of hazardous reagents enhances process safety.
4. Product Collection The product is collected continuously for subsequent purification.Enables straightforward scaling by extending operation time.

This continuous process minimizes manual handling of hazardous intermediates and allows for a more automated and efficient production system compared to traditional batch processing. mdpi.com

Reactivity and Mechanistic Investigations of 1,2 Dichloro 3 Ethoxybenzene

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. researchgate.net The mechanism typically involves an initial attack by an electrophile on the electron-rich aromatic π-system to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. minia.edu.eg This intermediate then loses a proton to restore the ring's aromaticity, completing the substitution. minia.edu.eg The reactivity and orientation of substitution on a substituted benzene (B151609), such as 1,2-Dichloro-3-ethoxybenzene, are dictated by the electronic properties of its substituents. libretexts.org

Regioselectivity and Steric/Electronic Directing Effects

The regiochemical outcome of EAS reactions on this compound is determined by the cumulative directing effects of its three substituents: two chlorine atoms and one ethoxy group.

Ethoxy Group (-OEt): The ethoxy group at C3 is a powerful activating group and an ortho, para-director. masterorganicchemistry.comlibretexts.org Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring via resonance, which stabilizes the positive charge of the arenium ion intermediate. youtube.com This effect strongly outweighs its inductive electron-withdrawal due to oxygen's electronegativity. It directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

Chlorine Atoms (-Cl): The chlorine atoms at C1 and C2 are deactivating groups yet are also ortho, para-directors. libretexts.org Their deactivating influence is a result of their strong electron-withdrawing inductive effect, which pulls electron density from the ring, making it less nucleophilic. masterorganicchemistry.com However, they possess lone pairs that can be donated through resonance to stabilize the arenium ion intermediate, with this stabilization being most effective when the electrophile attacks at the ortho or para positions. libretexts.org

When multiple substituents are present, the most strongly activating group generally controls the position of substitution. masterorganicchemistry.com In this molecule, the ethoxy group is the dominant director. Analyzing the potential sites:

C4-position: This position is ortho to the strongly activating ethoxy group and para to the C1-chloro group.

C6-position: This position is para to the strongly activating ethoxy group and ortho to the C1-chloro group.

C5-position: This position is meta to the ethoxy group and is therefore strongly disfavored. youtube.com

Both C4 and C6 are electronically activated. However, steric hindrance—the physical blocking of a reaction site by bulky groups—can also influence regioselectivity. libretexts.org The C6 position is adjacent to the C1-chloro group, while the C4 position is adjacent to the ethoxy group. The position between the two chlorine atoms (ortho to C2, meta to C1 and C3) is highly disfavored due to both electronic deactivation and steric crowding. Therefore, electrophilic attack is predicted to occur predominantly at the C4 and C6 positions, which are most activated by the powerful ethoxy directing group. masterorganicchemistry.com

Table 1: Directing Effects of Substituents on this compound

SubstituentPositionElectronic EffectDirecting InfluenceOverall Reactivity Effect
-ClC1Inductively Withdrawing, Resonance DonatingOrtho, ParaDeactivating
-ClC2Inductively Withdrawing, Resonance DonatingOrtho, ParaDeactivating
-OEtC3Inductively Withdrawing, Strongly Resonance DonatingOrtho, ParaActivating

Mechanistic Role of Intermediates and Transition States

The stability of the arenium ion intermediate is the key factor in determining the regioselectivity of an EAS reaction. nih.gov When an electrophile attacks the ring, it creates a positively charged, non-aromatic intermediate. The substituents on the ring can stabilize or destabilize this charge.

For this compound, attack at the C4 or C6 positions results in a particularly stable arenium ion. This is because the positive charge can be delocalized onto the carbon atom bearing the ethoxy group (C3). The lone pair of electrons on the oxygen atom can then be shared with the ring, creating an additional resonance structure in which all atoms have a complete octet of electrons. libretexts.org This "octet-stabilized" resonance form significantly lowers the energy of the intermediate and the transition state leading to it, accelerating the reaction at these positions. youtube.com

Conversely, if the electrophile were to attack at the C5 position (meta to the ethoxy group), the positive charge in the resulting arenium ion would be distributed over carbons C2, C4, and C6. The charge is never placed on C3, where the ethoxy group is attached. Consequently, the powerful resonance-donating ability of the ethoxy group cannot be used to form an octet-stabilized structure, making the intermediate for meta attack significantly less stable. youtube.com The chlorine atoms, through their inductive effect, generally raise the energy of the transition state, but their resonance effect provides some stabilization for ortho and para attack relative to meta attack. libretexts.org

Nucleophilic Aromatic Substitution (NAS) Dynamics

Nucleophilic Aromatic Substitution (S_NAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike EAS, S_NAr reactions require the aromatic ring to be electron-poor, a condition typically met by the presence of strong electron-withdrawing groups. libretexts.org The most common mechanism proceeds through a two-step addition-elimination process, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

Influence of Activating Groups and Leaving Group Efficacy

For an S_NAr reaction to occur readily, the aromatic ring must be "activated" by electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negative charge that develops in the Meisenheimer complex intermediate. masterorganicchemistry.com

In this compound, the substituents are not ideal for activating the ring toward S_NAr. The ethoxy group is electron-donating, which deactivates the ring for this reaction. The chloro groups are only weakly electron-withdrawing. Without strong EWGs like nitro (-NO₂) or cyano (-CN) groups, S_NAr reactions on this substrate would be expected to be very slow and require harsh conditions, such as high temperatures and a very strong nucleophile. libretexts.org

The leaving group in this case would be a chloride ion. In S_NAr reactions, the efficacy of halogens as leaving groups often follows the order F > Cl > Br > I. nih.gov This is contrary to the trend in S_N1 and S_N2 reactions and is because the first step, the formation of the Meisenheimer complex, is usually the rate-determining step. masterorganicchemistry.com The high electronegativity of the halogen helps to withdraw electron density from the ring and stabilize the developing negative charge in the transition state leading to the intermediate. wikipedia.org Thus, while chlorine is a competent leaving group, it is less effective than fluorine in activating a substrate for S_NAr.

Solvent Effects on Reaction Kinetics and Selectivity

The choice of solvent can have a profound impact on the kinetics of S_NAr reactions due to its role in solvating the charged species involved. researchgate.netnih.gov

Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile (B52724) are generally the preferred media for S_NAr reactions. acsgcipr.org These solvents excel at solvating cations but are poor at solvating anions. nih.gov This leaves the nucleophile relatively "naked" and highly reactive. Furthermore, their polarity effectively stabilizes the delocalized negative charge of the Meisenheimer complex without engaging in strong hydrogen bonding that would overly stabilize the nucleophile reactant. researchgate.net

Polar Protic Solvents: Solvents like water, methanol (B129727), and ethanol (B145695) are capable of hydrogen bonding. libretexts.org They can solvate and stabilize the charged Meisenheimer complex. However, they also strongly solvate the anionic nucleophile through hydrogen bonds, which significantly reduces its nucleophilicity and slows the reaction rate. nih.gov In some cases, particularly with fluoride (B91410) as a leaving group, protic solvents can assist in the departure of the leaving group by stabilizing the transition state of the second step. nih.govrsc.org

For this compound, conducting a potential S_NAr reaction in a polar aprotic solvent would likely be necessary to achieve a reasonable reaction rate, given the substrate's inherent lack of strong electronic activation.

Table 2: General Solvent Effects on S_NAr Reaction Rates

Solvent TypeExamplesEffect on NucleophileEffect on IntermediateOverall Effect on Rate
Polar AproticDMSO, DMF, AcetonitrileWeakly solvated, high reactivityStabilized by polarityGenerally fast
Polar ProticWater, Methanol, EthanolStrongly solvated (H-bonding), low reactivityStabilized by H-bondingGenerally slow
NonpolarToluene, HexanePoor solubility for ionic nucleophilesPoorly stabilizedVery slow or no reaction

Cross-Coupling Reaction Potential and Derivatization

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming carbon-carbon and carbon-heteroatom bonds. wordpress.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have become indispensable tools in modern organic synthesis. sigmaaldrich.comnih.gov

This compound possesses two reactive sites for such transformations: the C-Cl bonds at the C1 and C2 positions. Aryl chlorides are known to be less reactive as substrates than the corresponding aryl bromides and iodides. wordpress.com However, significant advances in catalyst design, particularly the development of catalysts bearing bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald and Fu-type ligands), have enabled the efficient coupling of these more challenging substrates. nih.gov

The presence of two C-Cl bonds offers the potential for sequential or selective derivatization. It may be possible to achieve mono-functionalization by carefully controlling reaction conditions or by exploiting the subtle differences in the steric and electronic environments of the two chlorine atoms. For example, the C1-Cl bond is sterically flanked by a chlorine atom and a hydrogen, while the C2-Cl bond is flanked by a chlorine and an ethoxy group, potentially allowing a sterically sensitive catalyst to differentiate between them.

This capability allows for the synthesis of a wide array of derivatives. For instance, a Suzuki coupling could introduce a new aryl or alkyl group, a Sonogashira coupling could install an alkyne, and a Heck reaction could append a vinyl group. nih.govresearchgate.net The ability to perform a second, different coupling reaction at the remaining C-Cl bond would further expand the molecular complexity accessible from this starting material, making it a potentially valuable building block in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For substrates like this compound, the key challenge is achieving selective reaction at one of the two C-Cl bonds. The reactivity of these bonds is influenced by both electronic and steric factors.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling joins an organoboron compound with an organohalide. While direct studies on this compound are not extensively documented, the reactivity can be inferred from studies on its parent phenol (B47542), 2,3-dichlorophenol (B42519). Research has shown that palladium-catalyzed Suzuki-Miyaura couplings of 2,3-dichloroarenes can be directed to occur selectively at the C2 position (ortho to the oxygen substituent). matilda.scienceresearchgate.net

This ortho-selectivity is attributed to the directing effect of the oxygen atom. The reaction likely proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product. The preferential oxidative addition at the C2-Cl bond over the C1-Cl bond is the key to the observed regioselectivity. In the case of 2,3-dichlorophenol, noncovalent interactions between the hydroxyl group and the catalyst or reagents in an aqueous medium have been proposed to direct this selectivity. matilda.scienceresearchgate.net Given that the ethoxy group in this compound presents a similar electronic and steric environment at the ortho position, a similar preference for coupling at the C2 position is expected.

A typical reaction would involve treating this compound with an arylboronic acid in the presence of a palladium catalyst and a base. The expected major product would be 2-aryl-3-chloro-1-ethoxybenzene.

Table 1: Predicted Conditions for Selective Suzuki-Miyaura Coupling of this compound Based on analogous reactions of 2,3-dichlorophenol. matilda.scienceresearchgate.net

Coupling PartnerCatalyst SystemBaseSolventExpected Major Product
Phenylboronic acidPalladacycle catalystK₂CO₃Water3-Chloro-2-phenyl-1-ethoxybenzene
4-Methylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/Water3-Chloro-1-ethoxy-2-(p-tolyl)benzene
3-Methoxyphenylboronic acidPalladacycle catalystK₂CO₃Water3-Chloro-1-ethoxy-2-(3-methoxyphenyl)benzene

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. For this compound, selective coupling at one of the C-Cl bonds would be desired. The general reactivity trend for halides in palladium-catalyzed couplings is I > Br > Cl, making aryl chlorides the most challenging substrates. However, advancements in ligand design have enabled efficient coupling of aryl chlorides. organic-chemistry.org

Similar to the Suzuki-Miyaura reaction, the C2-Cl bond is predicted to be more reactive due to the electronic influence of the adjacent ethoxy group. Therefore, the reaction of this compound with a terminal alkyne, such as phenylacetylene, would be expected to yield primarily 1-chloro-2-(phenylethynyl)-3-ethoxybenzene. Achieving high selectivity and yield would depend on optimizing the catalyst, ligands, base, and solvent system to favor mono-coupling over di-coupling and to prevent side reactions.

Other Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals like nickel and copper are also utilized for cross-coupling reactions.

Nickel-Catalyzed Coupling

Nickel catalysts are often employed for coupling less reactive aryl chlorides due to their lower cost and distinct reactivity. Nickel-catalyzed cross-electrophile coupling reactions, for instance, can couple two different aryl chlorides. Applying this to this compound would be complex, likely leading to oligomerization or a mixture of products unless intramolecular cyclization is possible. More conventional nickel-catalyzed couplings, such as Kumada (with Grignard reagents) or Negishi (with organozinc reagents), could be applied. As with palladium catalysis, regioselectivity would be a key consideration, with the C2-Cl bond being the likely site of initial reaction.

Copper-Catalyzed Coupling

Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom bonds (C-N, C-O, C-S). While modern palladium- and nickel-catalyzed methods are often preferred, copper catalysis remains relevant, particularly in specific applications. For this compound, a copper-catalyzed reaction with an amine, alcohol, or thiol could potentially be used to substitute one of the chlorine atoms, again with a probable preference for the C2 position.

Functional Group Transformations of the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) is generally stable, but it can be transformed, most commonly through ether cleavage. This reaction, known as O-dealkylation or O-deethylation, converts the ether back into its corresponding phenol.

This transformation typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). The mechanism involves protonation of the ether oxygen, making it a good leaving group. A nucleophile (Br⁻ or I⁻) then attacks the ethyl group via an Sₙ2 mechanism, producing 2,3-dichlorophenol and ethyl bromide or ethyl iodide.

Table 2: General Conditions for O-Deethylation

ReagentConditionsProduct
HBr (aq)Reflux2,3-Dichlorophenol
HI (aq)Reflux2,3-Dichlorophenol
Boron tribromide (BBr₃)CH₂Cl₂, low temp to RT2,3-Dichlorophenol

The choice of reagent can be critical. Boron tribromide (BBr₃) is a powerful Lewis acid that can cleave aryl ethers under milder conditions than protic acids, which can be advantageous if other acid-sensitive functional groups are present in the molecule.

Transformations Involving Chlorine Substituents

The chlorine atoms on the aromatic ring are key sites for reactivity, primarily through nucleophilic aromatic substitution or reductive dehalogenation.

Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic aromatic substitution is generally difficult on electron-rich or neutral benzene rings. The reaction requires either very strong nucleophiles or activation by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. The this compound ring is not strongly activated towards SₙAr. The ethoxy group is an electron-donating group by resonance, which disfavors this reaction mechanism. Therefore, substituting the chlorine atoms with common nucleophiles like alkoxides or amines under standard SₙAr conditions would be challenging and likely require high temperatures and pressures.

Reductive Dehalogenation

One or both chlorine atoms can be removed and replaced with hydrogen through reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C) under basic conditions (to neutralize the HCl produced) or using metal-hydride sources. Selective removal of one chlorine atom over the other would be difficult to control and would likely result in a mixture of 2-chloro-1-ethoxybenzene and 3-chloro-1-ethoxybenzene, along with fully dehalogenated ethoxybenzene.

Cycloaddition Reactions and Annulation Pathways

Cycloaddition and annulation reactions involving this compound are not well-documented and represent a more theoretical area of its reactivity. One potential pathway could involve the generation of a benzyne (B1209423) intermediate.

Elimination of HCl from this compound using a very strong base, such as sodium amide (NaNH₂), could potentially generate a highly reactive 3-ethoxy-benzyne intermediate. This benzyne could then be trapped in situ by a diene (in a [4+2] cycloaddition, or Diels-Alder reaction) or other trapping agents to form new, annulated ring systems. The regiochemistry of the initial elimination would dictate which of the two possible benzynes is formed (from elimination of C1-Cl and C6-H or C2-Cl and C1-H is not possible, so it would involve C1-Cl and C6-H or C2-Cl and C3-H is not possible, it would be C1-Cl and C6-H or C2-Cl and C3-H is not possible. The elimination would be between C1-Cl and C6-H or C2-Cl and the hydrogen at C3 is not present. The elimination would have to occur between C1-Cl and the H at C6, or C2-Cl and the H at C3 is not present. Benzyne formation from a 1,2-dihalobenzene is a common route. Using a strong base could induce elimination of the two adjacent chlorine atoms with a metal like magnesium to form the benzyne.

However, these reactions are speculative for this specific substrate and would require significant experimental investigation to establish feasibility and reaction pathways.

Theoretical and Computational Studies of 1,2 Dichloro 3 Ethoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. scispace.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to optimize the molecular geometry and predict its electronic properties. mdpi.com

For 1,2-dichloro-3-ethoxybenzene, a DFT calculation would begin by finding the lowest energy conformation, or the optimized molecular geometry. This involves adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The presence of the ethoxy group introduces conformational flexibility, primarily around the C(ring)-O and O-C(ethyl) bonds. DFT studies on similar molecules like ethoxybenzene have shown that the most stable conformation is typically planar, with the ethyl group oriented to minimize steric hindrance with the adjacent chlorine atom. researchgate.net

The electronic structure is significantly influenced by the substituents. The two chlorine atoms are electron-withdrawing groups due to their high electronegativity, pulling electron density from the benzene (B151609) ring through inductive effects. Conversely, the ethoxy group is an electron-donating group, pushing electron density into the ring via resonance (pi-donation from the oxygen lone pairs). This interplay of electronic effects creates a complex and polarized electron distribution across the molecule, which is crucial for determining its reactivity.

Below are the anticipated optimized geometric parameters for this compound, derived from DFT calculations on structurally related compounds.

Predicted Bond Lengths (Å)Predicted Bond Angles (°)
BondValueAngleValue
C1-C21.398C2-C1-C6120.5
C1-Cl1.745C1-C2-C3119.8
C2-Cl1.745C2-C3-C4120.1
C3-O1.365C1-C6-C5119.5
O-C(ethyl)1.430C3-O-C(ethyl)118.0
C(ethyl)-C(methyl)1.520O-C(ethyl)-C(methyl)109.5

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are based on first principles without the inclusion of empirical data. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are generally more computationally intensive than DFT but can offer higher accuracy for energies and reaction barriers. nih.gov

In predicting the reactivity of this compound, ab initio calculations would be employed to map out the potential energy surfaces of its reactions, for instance, in electrophilic aromatic substitution. By calculating the energies of reactants, transition states, and products, one can determine the activation energies and reaction enthalpies. nih.gov This information is vital for predicting the regioselectivity of a reaction—that is, which position on the benzene ring an incoming electrophile is most likely to attack. Given the competing electronic effects of the chloro and ethoxy groups, such high-level calculations would provide crucial insights into the preferred reaction pathways.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that can extend over the entire molecule. The energies and shapes of these orbitals, particularly the frontier orbitals, are fundamental to understanding chemical reactivity. youtube.comwikipedia.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. wuxiapptec.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, the electron-donating ethoxy group would raise the energy of the HOMO, while the electron-withdrawing chlorine atoms would lower the energy of the LUMO. The net effect on the HOMO-LUMO gap would depend on the relative strengths of these opposing influences.

ParameterPredicted Energy (eV)
HOMO Energy-5.85
LUMO Energy-0.95
HOMO-LUMO Gap (ΔE)4.90

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that chemical reactions are governed by the interaction between the HOMO of one molecule and the LUMO of another. wikipedia.org The shape and location of these orbitals are as important as their energies.

In this compound, the HOMO is expected to have significant electron density on the benzene ring, particularly at the positions ortho and para to the electron-donating ethoxy group, as well as on the oxygen atom itself. This indicates that these sites are the most nucleophilic and therefore most susceptible to attack by electrophiles. The LUMO, conversely, would be distributed across the aromatic ring, with influence from the electronegative chlorine atoms, indicating the regions where the molecule is most likely to accept electrons from a nucleophile. A visual analysis of the HOMO and LUMO lobes would thus provide a clear picture of the molecule's reactive sites, helping to elucidate potential reaction mechanisms. acs.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity, as it illustrates the charge distribution and identifies electron-rich and electron-poor regions.

On an MEP map, regions of negative electrostatic potential, typically colored red or yellow, indicate an excess of electron density and are characteristic of nucleophilic sites that are attractive to electrophiles. Regions of positive potential, colored blue, indicate a deficiency of electrons and correspond to electrophilic sites susceptible to nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atom of the ethoxy group and the two chlorine atoms due to their high electronegativity and lone pairs of electrons. The pi-system of the benzene ring, enriched by the ethoxy group, would also exhibit negative potential above and below the plane of the ring. These red areas highlight the most likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the aromatic ring and the ethyl group, as they are less electronegative than the carbon, oxygen, and chlorine atoms they are bonded to.

The MEP map provides an intuitive visualization of the electronic effects described by DFT and FMO theory, confirming the locations of nucleophilic and electrophilic centers within the molecule and offering a qualitative guide to its chemical behavior.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions. For a molecule like this compound, these methods could be used to explore potential reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. This involves mapping the potential energy surface to identify reactants, products, intermediates, and the transition states that connect them.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. scm.com Identifying the precise geometry and energy of a transition state is crucial for understanding reaction kinetics and mechanism.

Methodology:

Optimization: Transition state optimization algorithms are used to locate the saddle point geometry.

Frequency Analysis: A key criterion for confirming a true transition state is the calculation of vibrational frequencies. A valid transition state structure must have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. uni-muenchen.de

For a hypothetical reaction involving this compound, researchers would model the interacting molecules and use quantum mechanical calculations to locate the transition state. The resulting data would typically be presented in a table detailing key geometric parameters and the calculated imaginary frequency.

Table 1: Hypothetical Transition State Parameters This table is illustrative and not based on experimental or calculated data for this compound.

Parameter Value
Imaginary Frequency (cm⁻¹) -450.2
Activation Energy (kcal/mol) 25.8
Key Interatomic Distance (Å) 2.15 (e.g., C-Nucleophile)
Key Angle (°) 165.4 (e.g., C-C-Cl)

Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been identified and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed to verify that the TS connects the correct reactants and products. rowansci.com The IRC method traces the minimum energy path downhill from the transition state on the potential energy surface in both the forward and reverse directions. scm.comsubstack.com

Methodology: The calculation starts at the transition state geometry and proceeds in a series of small, mass-weighted steps along the path of steepest descent. substack.com This process generates a series of molecular geometries that map the entire course of the reaction, from the reactant complex, through the transition state, to the product complex. mdpi.com The resulting energy profile confirms the connectivity and provides a detailed view of the geometric changes occurring during the transformation. uni-muenchen.de

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the physical properties and crystal packing of molecules. For this compound, the presence of chlorine atoms, the ethoxy group, and the aromatic ring allows for a variety of potential NCIs. These include:

Halogen Bonding: The electrophilic region on the chlorine atoms (σ-hole) can interact with nucleophilic sites.

Hydrogen Bonding: Weak C–H···O or C–H···Cl hydrogen bonds may be present.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Methodology: Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect the interaction energy into physically meaningful components such as electrostatics, exchange, induction, and dispersion. nih.gov Another common method is Hirshfeld surface analysis, which visually maps intermolecular contacts in a crystal structure and quantifies their relative contributions. For example, a study on a related dichlorinated compound identified the most important surface contacts as H···H, Cl···H, C···H, and F···H interactions. nih.gov

Table 2: Potential Non-Covalent Interactions in this compound This table is a theoretical summary and not based on specific published data for this compound.

Interaction Type Donor Acceptor Typical Energy (kcal/mol)
Halogen Bond C–Cl O, π-system 1–5
Hydrogen Bond C–H O, Cl 0.5–2
π-π Stacking Benzene Ring Benzene Ring 1–3
Dispersion All atoms All atoms Variable

Advanced Analytical Methodologies in the Research of 1,2 Dichloro 3 Ethoxybenzene and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For substituted aromatic compounds like 1,2-Dichloro-3-ethoxybenzene, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy offer invaluable insights into structure, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, advanced 2D NMR techniques are often required for the unambiguous structural assignment of complex molecules like this compound and its derivatives.

Two-dimensional (2D) NMR experiments distribute spectral information across two frequency axes, resolving overlapping signals and revealing through-bond or through-space correlations between nuclei. harvard.edu For this compound, key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of the aromatic protons on the benzene (B151609) ring and the protons within the ethoxy group (i.e., the coupling between the -CH₂- and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon atom in the molecule that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, it would show a correlation between the -OCH₂- protons and the C3 carbon of the benzene ring, confirming the position of the ethoxy group.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

This interactive table illustrates the expected NMR data. Click on a nucleus in the structure to highlight the corresponding data.

Atom PositionNucleusChemical Shift (ppm)MultiplicityKey 2D Correlations
H-4¹H~7.1-7.3dCOSY: H-5; HMBC: C-2, C-6
H-5¹H~6.8-7.0tCOSY: H-4, H-6
H-6¹H~7.0-7.2dCOSY: H-5; HMBC: C-2, C-4
-OCH₂-¹H~4.1qCOSY: -CH₃; HMBC: C-3
-CH₃¹H~1.4tCOSY: -OCH₂-
C-1¹³C~132sHMBC from H-6
C-2¹³C~133sHMBC from H-4
C-3¹³C~155sHMBC from H-4, -OCH₂-
C-4¹³C~122dHSQC with H-4
C-5¹³C~115dHSQC with H-5
C-6¹³C~125dHSQC with H-6
-OCH₂-¹³C~65tHSQC with -OCH₂-
-CH₃¹³C~15qHSQC with -CH₃

Furthermore, in-situ NMR , also known as reaction monitoring NMR, allows for the real-time observation of chemical reactions directly within the NMR tube. semanticscholar.orgnih.gov By acquiring a series of spectra at regular intervals, researchers can track the disappearance of reactant signals and the simultaneous appearance of product signals. chemrxiv.org This provides detailed kinetic data and can help identify transient, unstable intermediates that might otherwise be missed. semanticscholar.org For example, in a reaction modifying the ethoxy group of this compound, in-situ NMR could precisely follow the concentration changes of all involved species over time. nih.govrsc.org

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. arxiv.org These methods are complementary; IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in the molecule's polarizability. ksu.edu.saspectroscopyonline.com For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, there must be a change in polarizability. ksu.edu.sa

For this compound, these techniques can confirm the presence of specific functional groups and provide information about the molecular structure. The "fingerprint region" (below 1500 cm⁻¹) is particularly characteristic of the molecule as a whole. su.se

Key expected vibrational modes include:

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group appear just below 3000 cm⁻¹.

C=C Stretching: Vibrations of the aromatic ring typically result in a series of bands in the 1450-1600 cm⁻¹ region. pageplace.de

C-O Stretching: The ether linkage (Aryl-O-CH₂) will produce a strong, characteristic band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

C-Cl Stretching: The carbon-chlorine bonds will give rise to stretches in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique (Typical Activity)
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch2850 - 2980IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-O-C Asymmetric Stretch1200 - 1275IR (Strong)
C-O-C Symmetric Stretch1020 - 1075Raman
C-Cl Stretch600 - 800IR, Raman

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org In aromatic compounds like benzene, the primary absorptions are due to π→π* transitions within the delocalized ring system. spcmc.ac.in Benzene itself has characteristic absorption bands around 184 nm, 204 nm, and a weaker, fine-structured band around 256 nm. spcmc.ac.in

The attachment of substituent groups to the benzene ring alters the energy of the molecular orbitals, causing shifts in the absorption maxima (λmax). up.ac.za These shifts are predictable based on the nature of the substituent:

Bathochromic Shift (Red Shift): A shift to a longer wavelength, typically caused by electron-donating groups (auxochromes) like the ethoxy group (-OCH₃). ijermt.org

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.

In this compound, the combined electronic effects of the two electron-withdrawing chlorine atoms and the one electron-donating ethoxy group will determine the final position and intensity of the absorption bands. The ethoxy group's strong donating effect is expected to cause a significant bathochromic shift of the primary benzene bands. ijermt.org

UV-Vis spectroscopy is also a powerful tool for studying reaction kinetics. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. By monitoring the change in absorbance at a wavelength where a reactant or product uniquely absorbs, one can determine the rate of the reaction. ijermt.org

Table 3: Expected UV-Vis Absorption Maxima for Benzene and a Substituted Derivative

CompoundSubstituentsExpected λmax (nm)Type of Shift
BenzeneNone~256Reference
This compound-Cl (x2), -OEt>265Bathochromic

Mass Spectrometry (MS) Applications in Complex Mixture Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of compounds and elucidating their structure based on fragmentation patterns. When coupled with a separation technique like gas chromatography, it becomes a highly effective method for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. hpst.cz It is ideal for the analysis of volatile and thermally stable compounds like this compound. lcms.cz In a typical GC-MS analysis, a complex mixture is first injected into the GC, where its components are separated based on their boiling points and interactions with a stationary phase inside a capillary column. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer.

In the MS, the molecules are ionized, most commonly by Electron Ionization (EI), which bombards them with high-energy electrons. This process not only forms a molecular ion (M⁺˙), whose m/z value corresponds to the molecular weight of the compound, but also causes the ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum is a plot of ion abundance versus m/z that serves as a molecular fingerprint.

For this compound (MW ≈ 206 g/mol ), the mass spectrum would be expected to show:

A molecular ion peak cluster, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms would lead to a characteristic M⁺˙, (M+2)⁺˙, and (M+4)⁺˙ pattern with a relative intensity ratio of approximately 9:6:1.

Fragment ions resulting from the loss of parts of the ethoxy group (e.g., loss of an ethyl radical, ˙CH₂CH₃, or an ethylene (B1197577) molecule, CH₂=CH₂).

By comparing the retention time from the GC and the mass spectrum to those of a known standard or a spectral library, this compound can be confidently identified and quantified in a reaction mixture. researchgate.net

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

Ionm/z (for ³⁵Cl)Description
[M]⁺˙206Molecular Ion
[M-C₂H₅]⁺177Loss of ethyl radical
[M-C₂H₄]⁺˙178Loss of ethylene
[M-OC₂H₅]⁺161Loss of ethoxy radical

While standard MS provides nominal (integer) masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with extremely high accuracy, typically to four or five decimal places. measurlabs.comazolifesciences.com This capability is crucial for unambiguously determining the elemental composition of a compound. researchgate.net

The power of HRMS lies in the fact that the exact masses of isotopes are not integers (e.g., ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915, ³⁵Cl = 34.968853). Therefore, molecules with the same nominal mass but different elemental formulas will have slightly different exact masses. researchgate.net

For example, HRMS can easily distinguish this compound from a potential isobaric interferent. This high mass accuracy is invaluable for confirming the identity of a synthesized product and for identifying unknown byproducts, impurities, or metabolites in a complex mixture without the need for an authentic reference standard. azolifesciences.com By providing a precise elemental formula, HRMS significantly narrows down the number of possible structures for an unknown compound, facilitating its identification.

Table 5: HRMS for Distinguishing Isobaric Compounds

CompoundElemental FormulaNominal MassCalculated Exact Mass
This compoundC₈H₈³⁵Cl₂O206205.99522
Hypothetical IsobarC₉H₁₁³⁵ClN₂O206206.05599

Chromatographic Separations in Research Contexts

In the analytical landscape of substituted aromatic compounds, chromatographic techniques are indispensable for ensuring the purity of starting materials, monitoring the progress of chemical reactions, and analyzing the composition of product mixtures. For this compound and its derivatives, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as critical tools in the research and development process. These methods offer high-resolution separation, enabling the precise quantification and identification of components in complex matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. In the context of this compound, HPLC is instrumental for determining the purity of synthesized batches and for tracking the consumption of reactants and the formation of products over the course of a reaction. The selection of the stationary and mobile phases is critical and is tailored to the polarity of the analytes.

For a compound like this compound, a reverse-phase HPLC method is typically employed. This involves a nonpolar stationary phase (often C18-silica) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often utilized to achieve optimal separation of compounds with a range of polarities.

Detailed Research Findings:

While specific application notes for this compound are not extensively documented in publicly available literature, the methodology for its analysis can be inferred from standard practices for similar chlorinated aromatic ethers. A typical analytical approach would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The high chemical purity and UV-permeability of these solvents are crucial for sensitive detection. carlroth.com

Reaction monitoring would involve taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and injecting the sample into the HPLC system. The resulting chromatograms would show a decrease in the peak area of the starting materials and a corresponding increase in the peak area of the product, this compound, and any byproducts. This allows for the calculation of reaction kinetics and the determination of the optimal reaction time.

Below is a representative HPLC method that could be adapted for the analysis of this compound.

Table 1: Representative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 210 nm and 254 nm

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is particularly well-suited for the analysis of this compound and related volatile organic compounds (VOCs) that may be present as starting materials, intermediates, or byproducts in a synthetic process. csic.escopernicus.org The separation in GC is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.

For the analysis of halogenated aromatic compounds, a capillary column with a non-polar or mid-polarity stationary phase is often selected. The choice of detector is also critical, with the Flame Ionization Detector (FID) being a common choice for general organic compounds and the Mass Spectrometer (MS) providing definitive identification based on the mass-to-charge ratio of the fragmented ions. gcms.czresearchgate.netpublisso.de

Detailed Research Findings:

In a research setting, GC-MS is the preferred method for the analysis of volatile products related to this compound. gcms.czpublisso.de This is due to its high sensitivity and the ability to provide structural information, which is invaluable for identifying unknown impurities or byproducts. The oven temperature program is a key parameter that is optimized to ensure the separation of closely eluting peaks. gcms.cz A typical analysis would involve dissolving the sample in a suitable volatile solvent and injecting a small volume into the heated injection port of the gas chromatograph.

The resulting chromatogram provides a fingerprint of the volatile components in the sample. By comparing the retention times and mass spectra to those of known standards, the identity and concentration of each component can be determined. For instance, in the synthesis of this compound, GC-MS could be used to detect the presence of residual starting materials like 1,2-dichlorobenzene (B45396) or unreacted ethoxide sources, as well as any isomers or over-alkylated products.

The following table outlines a typical set of GC parameters that would be suitable for the analysis of this compound and its volatile derivatives.

Table 2: Representative GC-MS Parameters for the Analysis of this compound

ParameterValue
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Initial temp 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu

Applications of 1,2 Dichloro 3 Ethoxybenzene As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

Research explicitly detailing the role of 1,2-dichloro-3-ethoxybenzene as a precursor in the synthesis of complex organic scaffolds is not available in the current body of scientific literature. The reactivity of dichlorobenzene derivatives is well-established in organic synthesis, often involving cross-coupling reactions or nucleophilic aromatic substitution. However, specific examples employing the 1,2-dichloro-3-ethoxy substitution pattern for building complex scaffolds have not been documented.

Building Block for Polyaromatic Hydrocarbons

There are no published studies demonstrating the use of this compound as a direct building block for the synthesis of polyaromatic hydrocarbons (PAHs). The synthesis of PAHs typically involves methods like Diels-Alder reactions, Scholl reactions, or transition-metal-catalyzed cross-coupling reactions of various aryl precursors. researchgate.netnih.gov While functionalized dichlorobenzenes can participate in such reactions, specific research applying this to this compound for PAH synthesis has not been reported.

Synthesis of Heterocyclic Systems

The utility of this compound in the synthesis of specific heterocyclic systems is not documented in peer-reviewed literature. The synthesis of heterocycles often involves the reaction of precursors containing multiple reactive sites that can undergo cyclization. amazonaws.comvdoc.pub For example, other dichlorinated compounds, such as 2,3-dichloro-1,4-naphthoquinone, are known to be versatile precursors for a variety of nitrogen-, sulfur-, and oxygen-containing heterocycles through nucleophilic substitution and condensation reactions. semanticscholar.orggranthaalayahpublication.org However, similar applications for this compound have not been described.

Development of Advanced Materials Precursors

There is no available research that identifies this compound as a key precursor in the development of advanced materials.

Organic Semiconductors

The synthesis of organic semiconductors often relies on creating large, conjugated π-systems, frequently derived from polycyclic aromatic hydrocarbons or specific heterocyclic structures. city.ac.uk While various substituted aromatic compounds serve as foundational units in building these materials, there are no specific reports of this compound being utilized for the synthesis of organic semiconductors.

Liquid Crystal Components

The molecular design of liquid crystals requires specific structural features, typically a rigid core composed of linked aromatic rings and flexible terminal chains. colorado.edunih.gov The synthesis of such molecules involves the assembly of these components through various organic reactions. researchgate.net There are no documented instances of this compound being used as a component in the synthesis of liquid crystalline compounds.

Polymer Monomers

There is no readily available scientific literature or patent documentation that describes the use of this compound as a monomer or an intermediate in the synthesis of polymers. While various substituted dichlorobenzene and ethoxybenzene derivatives can be functionalized to create monomers for specialty polymers, specific pathways involving this compound are not reported.

Generally, aromatic compounds can be converted into polymer monomers through the introduction of polymerizable functional groups, such as vinyl, acrylate, or epoxide groups. For a molecule like this compound, this would hypothetically involve reactions to replace the chlorine atoms or to add functional groups to the benzene (B151609) ring. However, no such specific applications for this compound have been documented in the context of polymer chemistry.

Role in the Synthesis of Specialty Chemicals (excluding biological activity)

The synthesis of dyes and pigments often relies on aromatic intermediates that can be diazotized and coupled or otherwise elaborated to form extended conjugated systems responsible for color. While chlorinated anilines and phenols are common precursors in the dye industry, there is no specific mention in the available literature of this compound serving as a precursor or intermediate in the manufacture of any specific dyes or pigments.

The general synthetic routes for many azo dyes, for instance, involve the diazotization of an aromatic amine and its subsequent coupling with an electron-rich aromatic compound. For this compound to be used in this context, it would likely first need to be nitrated and then reduced to form an aniline (B41778) derivative. However, there are no documented instances of this specific application.

In the field of agrochemicals, a wide variety of halogenated and ether-containing aromatic compounds serve as crucial building blocks for herbicides, insecticides, and fungicides. The specific substitution pattern of chlorine atoms and an ethoxy group on a benzene ring can be a key feature of a biologically active molecule.

Despite the structural similarities of this compound to some classes of agrochemical compounds, a thorough review of the scientific and patent literature does not reveal its use as a starting material or intermediate in the synthesis of any commercial or developmental agrochemicals. Synthetic pathways for agrochemicals are highly specific, and it appears that this compound has not been identified as a key intermediate for this purpose.

Environmental Transformation Mechanisms of 1,2 Dichloro 3 Ethoxybenzene

Photodegradation Pathways

Photodegradation involves the breakdown of chemical compounds by light energy. For 1,2-dichloro-3-ethoxybenzene, this can occur through direct absorption of light or via indirect processes involving other light-activated molecules.

Direct photolysis occurs when a molecule absorbs light energy, leading to its excitation and subsequent chemical transformation. For chloroaromatic compounds, the primary mechanism of direct photolysis in aqueous environments is often the homolytic cleavage of the carbon-chlorine bond. In the case of this compound, this would result in the formation of a dichlorophenyl radical and a chlorine radical. These highly reactive species would then quickly react with surrounding molecules.

Another potential pathway is photohydrolysis, where the excited molecule reacts with water. For instance, studies on the direct photolysis of 1,4-dichlorobenzene (B42874) in aqueous solutions have identified 4-chlorophenol (B41353) as a major product, indicating that photohydrolysis is a significant degradation pathway. cdnsciencepub.com By analogy, the direct photolysis of this compound could lead to the formation of chlorophenols through the replacement of a chlorine atom with a hydroxyl group.

Table 1: Potential Direct Photolysis Products of Dichlorobenzenes

Reactant Major Products Minor Products

Data based on studies of 1,4-dichlorobenzene and presented as an analogy for this compound. cdnsciencepub.com

Sensitized photodegradation, or indirect photolysis, involves the transfer of energy from a photo-excited "sensitizer" molecule to the target compound. Common environmental sensitizers include natural organic matter (NOM), nitrate (B79036) ions, and iron(III) salts. cdnsciencepub.com These sensitizers absorb sunlight and generate reactive species such as hydroxyl radicals (•OH), which are highly reactive and can readily attack aromatic compounds like this compound.

The reaction of hydroxyl radicals with aromatic rings typically proceeds via addition to the ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of a chlorine atom or further oxidation, leading to ring cleavage. For chloroaromatic compounds, this process can lead to the formation of dichlorophenols and other hydroxylated byproducts. cdnsciencepub.com

Biodegradation Mechanisms

Biodegradation refers to the breakdown of organic compounds by microorganisms. The presence and position of chlorine atoms and the ethoxy group on the benzene (B151609) ring of this compound will significantly influence its susceptibility to microbial attack.

Under aerobic conditions, the initial step in the biodegradation of chlorinated aromatic compounds is often catalyzed by oxygenase enzymes. microbe.com These enzymes incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of catechols. For dichlorobenzenes, this is a well-documented pathway. ethz.ch

For this compound, a dioxygenase could attack the aromatic ring to form a cis-dihydrodiol. This intermediate would then be dehydrogenated to form a substituted catechol. Subsequent enzymatic reactions would lead to the cleavage of the aromatic ring, followed by further degradation through central metabolic pathways. The presence of the ethoxy group might influence the position of the initial enzymatic attack.

Table 2: Key Enzymes in Aerobic Degradation of Chloroaromatics

Enzyme Class Function Relevance to this compound
Dioxygenases Incorporation of two oxygen atoms into the aromatic ring Probable initial step in the aerobic degradation pathway
Dehydrogenases Conversion of cis-dihydrodiols to catechols Subsequent step after initial oxygenation

This table is based on established pathways for chlorinated benzenes and serves as a model for the potential degradation of this compound. microbe.comethz.ch

Studies on the aerobic biodegradation of 1,2-dichlorobenzene (B45396) have shown that it can be utilized as a carbon and energy source by certain bacterial strains. acs.org The degradation proceeds through the formation of 3,4-dichlorocatechol, which is then subject to ring cleavage.

Under anaerobic conditions, the primary biodegradation pathway for highly chlorinated aromatic compounds is reductive dechlorination. microbe.com In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is removed and replaced by a hydrogen atom. This reaction is mediated by specific anaerobic bacteria, such as Dehalococcoides and Dehalobacter species. microbe.com

For this compound, sequential reductive dechlorination would likely occur, leading to the formation of monochloro-ethoxybenzene isomers and finally ethoxybenzene. Studies on dichlorobenzenes have demonstrated that all three isomers can be reductively dehalogenated to monochlorobenzene, with the 1,2-isomer often being the most rapidly degraded. acs.orgnih.gov The resulting monochlorinated and non-chlorinated aromatic compounds are generally more susceptible to subsequent aerobic or anaerobic degradation.

Table 3: Reductive Dechlorination of Dichlorobenzene Isomers

Dichlorobenzene Isomer Primary Dechlorination Product Relative Rate of Dechlorination
1,2-Dichlorobenzene Monochlorobenzene Most Rapid
1,3-Dichlorobenzene Monochlorobenzene Intermediate

Data from studies on dichlorobenzene isomers, presented as an analogy. acs.orgnih.gov

Abiotic Degradation Processes (excluding human-related exposure)

Abiotic degradation processes, other than photodegradation, that could contribute to the transformation of this compound in the environment include hydrolysis and reactions with naturally occurring minerals.

The ether linkage in this compound is generally stable but can undergo cleavage under strongly acidic or basic conditions, although such extremes are uncommon in most natural environments. wikipedia.org

Reductive dehalogenation can also occur abiotically in the presence of certain minerals, such as iron sulfides and green rusts. nih.gov These minerals can act as electron donors, facilitating the removal of chlorine atoms from the aromatic ring. This process is often slower than microbial reductive dechlorination but can be a significant pathway for the natural attenuation of chlorinated solvents in anoxic environments. nih.gov

Hydrolysis under Environmental Conditions

Hydrolysis is a chemical transformation process in which a molecule is cleaved into two parts by the addition of a water molecule. For aromatic ethers, the ether bond (C-O-C) is generally resistant to hydrolysis under typical environmental pH (5-9) and temperature conditions. The cleavage of the aryl-ether bond is thermodynamically favored in water, but the reaction is kinetically very slow. stackexchange.comnih.gov

The mechanism of acid-catalyzed hydrolysis of ethers typically involves the protonation of the ether oxygen, followed by a nucleophilic attack by water. researchgate.net However, this process is generally slow for diaryl and alkyl-aryl ethers in the absence of significant acid catalysis. The presence of two chlorine atoms on the benzene ring of this compound is expected to influence the electronic properties of the aromatic ring. These electron-withdrawing groups can make the ether oxygen less basic and thus less susceptible to protonation, which could further decrease the rate of acid-catalyzed hydrolysis.

Under neutral or alkaline conditions, the direct nucleophilic attack by water or hydroxide (B78521) ions on the aromatic carbon or the ethyl group is also expected to be a very slow process. Therefore, it is anticipated that hydrolysis is not a significant degradation pathway for this compound in the environment under normal conditions.

Anticipated Hydrolysis Products of this compound

ReactantPotential ProductsEnvironmental Conditions
This compound1,2-Dichlorophenol, Ethanol (B145695)Not expected to be a significant pathway under typical environmental conditions.

Oxidative Transformation in Aquatic Systems

Oxidative transformation is a key degradation pathway for many organic pollutants in aquatic environments. This process is primarily mediated by photochemically produced reactive oxygen species, such as hydroxyl radicals (•OH). rsc.org

Hydroxyl radicals are highly reactive and non-selective oxidants that can react with a wide range of organic compounds. The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring or hydrogen abstraction from alkyl groups. For this compound, reaction with •OH could lead to the formation of hydroxylated and potentially dechlorinated intermediates. acs.orgresearchgate.net The rate of these reactions is generally fast, making it a potentially significant removal process for this compound in sunlit surface waters where hydroxyl radicals are continuously generated.

Sunlight can also directly induce the photodegradation of chlorinated aromatic compounds. humboldt.edu This process involves the absorption of light energy by the molecule, which can lead to the cleavage of chemical bonds, particularly the carbon-chlorine bond. The presence of dissolved organic matter in natural waters can also influence photodegradation rates by acting as a photosensitizer. nih.gov

The specific products of the oxidative transformation of this compound have not been experimentally determined. However, based on studies of other chlorinated aromatic compounds, potential transformation products could include dichlorinated ethoxyphenols, chlorophenols, and eventually ring-cleavage products.

Potential Oxidative Transformation Pathways

Transformation ProcessMediating SpeciesPotential Products
Photo-oxidationHydroxyl Radicals (•OH)Dichlorinated ethoxyphenols, Chlorophenols, Ring-cleavage products
Direct PhotolysisSunlight (UV radiation)Dechlorinated intermediates, Phenolic compounds

Environmental Partitioning and Distribution Studies

The environmental partitioning of a chemical describes its distribution among different environmental compartments such as water, soil, sediment, and air. This behavior is governed by the physicochemical properties of the compound, primarily its water solubility, vapor pressure, and its partition coefficients between different phases. For organic compounds, the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc) are key parameters. chemsafetypro.comecetoc.org

Due to the absence of experimental data for this compound, these partitioning coefficients have been estimated using the EPI (Estimation Programs Interface) Suite™, a well-established quantitative structure-activity relationship (QSAR) modeling software. chemistryforsustainability.orgnih.govepisuite.devepa.govepa.gov

Estimated Partitioning Coefficients for this compound

ParameterEstimated ValueMethod
Log Kow (Octanol-Water Partition Coefficient)4.15KOWWIN™ v1.68 (EPI Suite™)
Log Koc (Soil Organic Carbon-Water Partition Coefficient)3.34KOCWIN™ v2.00 (EPI Suite™)

The estimated Log Kow of 4.15 indicates that this compound is a hydrophobic compound with a low affinity for water and a high affinity for lipids and organic matter. chemsafetypro.com A Log Kow value greater than 4 suggests a potential for bioaccumulation in aquatic organisms.

The estimated Log Koc of 3.34 suggests that this compound will have a moderate to high tendency to adsorb to soil and sediment organic carbon. researchgate.net This adsorption will reduce its mobility in soil and its concentration in the aqueous phase of aquatic systems. Consequently, soil and sediment are expected to be significant sinks for this compound in the environment. The partitioning behavior suggests that if released into the environment, this compound is likely to be found associated with particulate matter in the water column and accumulate in sediments and soils with high organic content.

Q & A

Q. What are the standard synthetic routes for 1,2-Dichloro-3-ethoxybenzene, and how do reaction conditions influence yield?

Methodological Answer:

  • Substitution Reactions : Chlorination of 3-ethoxybenzene derivatives using reagents like Cl2/FeCl3 under controlled temperatures (40–60°C) can introduce chlorine atoms. Ethoxy group stability must be ensured to avoid cleavage .
  • Optimization : Yield depends on solvent polarity (e.g., dichloromethane vs. toluene), stoichiometry of chlorinating agents, and reaction time. GC-MS or HPLC should monitor intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify chlorine and ethoxy group positions. Chlorine’s electronegativity causes deshielding in adjacent protons (δ 6.8–7.2 ppm for aromatic protons) .
  • Mass Spectrometry : EI-MS fragments at m/z 190–192 (M<sup>+</sup>) confirm molecular weight and chlorine isotope patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Chlorinated aromatics may release HCl upon decomposition .
  • Storage : Keep in amber glass vials at 2–8°C to prevent photodegradation. Incompatible with strong oxidizers (e.g., KMnO4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes during substitution reactions involving the ethoxy group?

Methodological Answer:

  • Controlled Variables : Adjust pH (e.g., buffered vs. unbuffered systems) to stabilize the ethoxy group. Competing pathways (e.g., hydrolysis vs. substitution) require kinetic studies via <sup>19</sup>F NMR or stopped-flow techniques .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict activation energies for competing mechanisms, guiding experimental design .

Q. What role does this compound play in analytical chemistry as a derivatizing agent?

Methodological Answer:

  • Derivatization : Reacts with hydroxyl or amine groups in analytes (e.g., phenols) to form stable ethers/amides, enhancing GC or LC detectability. Example: Derivatize phenolic pollutants in water samples at pH 9.0 (borate buffer) .
  • Validation : Compare recovery rates (≥90%) using internal standards like deuterated analogs (e.g., this compound-d5) .

Q. How can researchers address discrepancies in toxicity data for chlorinated ethoxybenzene derivatives?

Methodological Answer:

  • Bioassay Design : Standardize test organisms (e.g., Daphnia magna vs. zebrafish embryos) and exposure durations (acute: 24–48 hrs; chronic: 7–14 days). Control for metabolic byproducts using LC-MS .
  • Meta-Analysis : Apply QSAR models to correlate chlorine substitution patterns with LD50 values across studies .

Q. What methodologies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3)4 vs. XPhos-Pd-G3 for C-Cl bond activation. Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve catalyst turnover but may deactivate via coordination—balance with toluene/THF mixtures .

Q. How to assess environmental persistence of this compound in soil/water systems?

Methodological Answer:

  • Half-Life Studies : Use <sup>14</sup>C-labeled compound in microcosms. Measure degradation via scintillation counting under aerobic/anaerobic conditions .
  • Metabolite Profiling : HRMS identifies transformation products (e.g., dichlorocatechol) to map degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.